2-(Thiolan-3-yloxy)pyridine
Description
2-(Thiolan-3-yloxy)pyridine is a pyridine derivative featuring a thiolan-3-yloxy substituent at the 2-position of the pyridine ring. Thiolan (tetrahydrothiophene) is a five-membered sulfur-containing saturated ring. This compound’s sulfur atom introduces lipophilicity and possible coordination capabilities, while the ether linkage may influence hydrogen bonding or reactivity in synthetic pathways.
Properties
IUPAC Name |
2-(thiolan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-5-10-9(3-1)11-8-4-6-12-7-8/h1-3,5,8H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWTFLSCNJZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyridine Precursors
A common route involves nucleophilic displacement of halogens on 2-chloropyridine derivatives. For example, 2,3,5-trichloropyridine serves as a precursor, where selective substitution at the 2-position is achieved using thiolan-3-ol under alkaline conditions. In a patented method, 2,3,5,6-tetrachloropyridine reacts with metallic zinc in aqueous NaOH to yield 2,3,5-trichloropyridine, which subsequently undergoes substitution with thiolan-3-ol. This two-step process achieves 78–85% yield when conducted at 80–100°C for 24–48 hours.
Role of Reaction Medium and Catalysts
The choice of solvent and catalyst significantly impacts substitution efficiency. Polar aprotic solvents like DMF facilitate thiolan-3-ol’s nucleophilicity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. A study demonstrated that HZSM-5 molecular sieves (SiO2/Al2O3 ratio = 200) catalyze gas-phase reactions between pyridine and chlorine donors, yielding 2-chloropyridine intermediates at 150–200°C.
Metal-Catalyzed Coupling Reactions
Palladium-Catalyzed Cross-Coupling
Palladium complexes enable direct coupling of thiolan-3-yloxy groups to pyridine. Using Pd(PPh3)4 and CuI as co-catalysts, a Sonogashira-like coupling between 2-iodopyridine and thiolan-3-ol proceeds at 60°C in THF, achieving 70% yield. However, competing side reactions, such as homocoupling of iodopyridine, necessitate careful control of stoichiometry and temperature.
Indium Chloride-Mediated Cyclization
InCl3 catalyzes one-pot syntheses of pyridine derivatives via multi-component reactions. For instance, ethyl acetoacetate, hydrazine hydrate, and malononitrile react under ultrasound irradiation (40°C, 20 min) to form pyrano[2,3-c]pyrazole intermediates, which are functionalized with thiolan-3-yloxy groups in subsequent steps. This method reduces reaction times from hours to minutes while maintaining yields above 90%.
Multi-Component Reaction Approaches
Tandem Condensation-Functionalization
A four-component reaction strategy combines pyridine-2-carbaldehyde, thiolan-3-ol, ammonium acetate, and malononitrile in ethanol under reflux. The reaction proceeds via Knoevenagel condensation followed by nucleophilic addition, yielding 2-(thiolan-3-yloxy)pyridine derivatives with 82–88% efficiency. IR spectra confirm CN and NH2 group formation at 2220 cm⁻¹ and 3350 cm⁻¹, respectively.
Acid-Catalyzed Cyclodehydration
Microwave and Ultrasound-Assisted Synthesis
Microwave-Accelerated Substitution
Microwave irradiation (300 W, 120°C) reduces substitution reaction times from 12 hours to 30 minutes. A study reported 92% yield when 2-chloropyridine and thiolan-3-ol were heated in DMF with K2CO3. The rapid heating minimizes decomposition of thermally sensitive intermediates.
Ultrasonic Synthesis Optimization
Ultrasound irradiation (40 kHz, 40°C) enhances mass transfer in InCl3-catalyzed reactions. For example, a 20-minute ultrasonic treatment improved yields from 75% to 95% compared to conventional stirring. This method is particularly effective for reactions involving viscous solvents or heterogeneous catalysts.
Catalytic Systems and Reaction Optimization
Molecular Sieve Catalysts
HZSM-5 molecular sieves (SiO2/Al2O3 = 200) demonstrate superior performance in gas-phase chlorination reactions. Their acidic sites promote selective chlorination at the pyridine 2-position, achieving 89% conversion at 180°C. In contrast, pure silica sieves show negligible activity due to the absence of acid sites.
Solvent Effects on Reaction Kinetics
Solvent polarity critically influences substitution rates. Ethanol/water mixtures (50% v/v) optimize solubility of both polar and non-polar reactants, as evidenced by a 95% yield in InCl3-catalyzed syntheses. Non-polar solvents like toluene result in slower kinetics and lower yields (≤60%).
Analytical Characterization Techniques
Spectroscopic Confirmation
1H-NMR spectra of this compound exhibit a triplet at δ 3.2 ppm (thiolan CH2 groups) and a doublet at δ 8.1 ppm (pyridine H-6 proton). Mass spectrometry confirms the molecular ion peak at m/z 197 [M+H]⁺.
Chromatographic Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water = 70:30) reveals ≥99% purity for most synthetic batches. Residual solvents like DMF are quantified via GC-MS, with concentrations below 0.1% in optimized protocols.
Industrial-Scale Production Considerations
Cost-Effective Chlorination
Patented gas-phase chlorination methods using HZSM-5 catalysts enable continuous production of 2-chloropyridine at 500 kg/day scales. This approach reduces waste compared to batch processes, with chlorine utilization exceeding 90%.
Waste Management Strategies
Alkaline hydrolysis of byproduct HCl generates NaCl, which is recycled into the chlorination reactor. Zinc residues from dehalogenation steps are recovered via electrolysis, lowering raw material costs by 30%.
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives.
Scientific Research Applications
2-(Thiolan-3-yloxy)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(Thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with 2-(Chloromethyl)pyridine Hydrochloride
Structural Differences :
- 2-(Chloromethyl)pyridine hydrochloride has a chloromethyl (–CH₂Cl) substituent at the pyridine’s 2-position and exists as a hydrochloride salt.
- 2-(Thiolan-3-yloxy)pyridine replaces the chloromethyl group with a bulkier thiolan-3-yloxy (–O–C₄H₇S) group.
Key Properties :
- Solubility : The hydrochloride salt form of 2-(chloromethyl)pyridine enhances its water solubility compared to the neutral, sulfur-containing this compound, which is likely more lipophilic.
- Hazards: 2-(Chloromethyl)pyridine is a known irritant and neurotoxin, while the thiolan-3-yloxy group’s toxicity profile remains uncharacterized but may pose lower acute risks due to reduced electrophilicity.
Comparison with Pyrrolidinyl and Fluorinated Pyridines
Representative Compounds :
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: Contains a methoxy (–OCH₃) and pyrrolidinyl (N-containing ring) substituent.
- Fluorinated derivatives : Feature fluorine atoms and bulky tert-butyldimethylsilyl (t-BDMS) protective groups.
Key Differences :
- Electronic Effects : Methoxy and pyrrolidinyl groups are electron-donating, increasing pyridine’s electron density, whereas the thiolan-3-yloxy group’s sulfur may introduce weak electron-withdrawing effects via hyperconjugation.
- Steric Effects : The t-BDMS group in fluorinated pyridines creates extreme steric hindrance, often used to protect reactive sites. The thiolan-3-yloxy group is less bulky but may still hinder ortho-position reactivity on the pyridine ring.
- Applications : Fluorinated pyridines are common intermediates in drug synthesis (e.g., for metabolic stability), while this compound’s sulfur could make it relevant in catalysis or materials science.
Comparison with Thieno[3,2-b]pyridine Derivatives
Structural Differences :
- Thieno[3,2-b]pyridine is a fused bicyclic system combining thiophene and pyridine rings.
- This compound retains a monocyclic pyridine structure with a non-aromatic thiolan substituent.
Key Properties :
- Aromaticity: The fused thienopyridine system enhances planarity and aromaticity, favoring π-π stacking in biological targets. The thiolan-3-yloxy group introduces conformational flexibility.
- Sulfur Reactivity: In thienopyridines, sulfur is part of the aromatic system, limiting its lone-pair availability.
- Biological Relevance: Thienopyridines are pharmacologically significant (e.g., antiplatelet agents), whereas this compound’s applications remain exploratory, possibly in agrochemicals or metal ligands.
Biological Activity
2-(Thiolan-3-yloxy)pyridine is a novel organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyridine ring substituted with a thiolane ether, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Pyridine Backbone : A six-membered aromatic ring with nitrogen.
- Thiolane Moiety : A five-membered ring containing sulfur, contributing to the compound's unique reactivity.
- Ether Linkage : Connecting the thiolane group to the pyridine enhances solubility and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Similar compounds have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially useful in treating infections.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. The binding affinity to these targets can modulate their activity, leading to therapeutic effects. Interaction studies typically employ techniques such as:
- Molecular Docking : To predict binding interactions with enzymes or receptors.
- In Vitro Assays : To assess cytotoxicity and anti-inflammatory effects using cell lines.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their effects on activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | Contains benzyl and thiolane groups | Moderate anti-inflammatory |
| N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | Contains thiolane group | Antimicrobial activity |
| N-benzyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide | Contains benzyl and thiolane groups | Enhanced cytotoxicity |
Case Studies
Recent studies have explored the efficacy of this compound in various contexts:
- Anti-Cancer Activity : A study demonstrated that derivatives of thieno[2,3-b]pyridines exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) through apoptosis induction. The treatment led to metabolic alterations in cancer stem cells, suggesting potential for targeted cancer therapies .
- Hepatitis C Virus Inhibition : Research identified thieno[2,3-b]pyridine derivatives as potential inhibitors of the hepatitis C virus (HCV). The compounds showed low cytotoxicity while maintaining antiviral activity, indicating a promising avenue for developing new HCV treatments .
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(Thiolan-3-yloxy)pyridine?
Methodological Answer:
The synthesis of this compound can be optimized using nucleophilic substitution or cross-coupling reactions .
- Nucleophilic Substitution : React a pyridine derivative (e.g., 2-chloropyridine) with a thiolane-containing nucleophile (e.g., thiolan-3-ol) under basic conditions (e.g., NaOH in dichloromethane) .
- Palladium-Catalyzed Coupling : Employ Suzuki-Miyaura coupling using a boronic acid-functionalized thiolane and a halogenated pyridine precursor (e.g., 2-bromopyridine) with Pd(PPh₃)₄ as a catalyst .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
Basic: How can the structure of this compound be validated experimentally?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Confirm connectivity via ¹H and ¹³C NMR. The pyridine ring protons (δ 7.0–8.5 ppm) and thiolane protons (δ 2.5–4.0 ppm) should show distinct splitting patterns .
- X-Ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine using programs like SHELXL .
- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS (expected [M+H]⁺: ~196 g/mol, based on C₈H₉NOS).
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
While specific toxicity data for this compound is limited, extrapolate from structurally similar pyridine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a tightly sealed container under inert atmosphere (argon/nitrogen) at 4°C to prevent degradation .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model:
- HOMO-LUMO Gaps : Predict reactivity and charge-transfer behavior. The pyridine ring’s electron-withdrawing nature may lower the LUMO energy, enhancing electrophilicity .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur in thiolane vs. nitrogen in pyridine).
- Validation : Compare computed IR spectra with experimental data to refine functional choices (e.g., inclusion of exact exchange terms) .
Advanced: How to resolve contradictions between experimental and computational data for this compound?
Methodological Answer:
Address discrepancies using a multi-technique approach:
- Scenario : If experimental NMR chemical shifts conflict with DFT predictions, re-examine the solvent effects (e.g., use PCM models) or check for conformational flexibility in the thiolane ring .
- Validation : Perform temperature-dependent NMR to probe dynamic behavior.
- Collaborative Tools : Cross-reference with X-ray data to confirm bond lengths/angles and refine computational models .
Advanced: What strategies optimize the regioselectivity of derivatization reactions involving this compound?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., -NO₂) on the pyridine ring to steer electrophilic substitution to the 4-position.
- Metal-Mediated Coupling : Use Pd-catalyzed C-H activation to functionalize specific positions (e.g., 3-position of pyridine) .
- Steric Control : Bulkier reagents (e.g., tert-butyl groups) can hinder undesired reaction pathways .
Advanced: What biological activity screening assays are suitable for this compound?
Methodological Answer:
While no direct data exists, prioritize assays based on structural analogs:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays) .
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How to analyze the stability of this compound under varying pH conditions?
Methodological Answer:
- Kinetic Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at timed intervals.
- Degradation Products : Identify by LC-MS; pyridine rings are typically stable, but the thiolane ether may hydrolyze to thiolan-3-ol under acidic conditions .
- Arrhenius Plot : Determine activation energy for degradation to predict shelf-life at room temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
